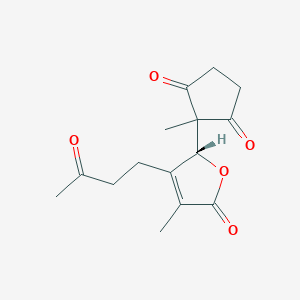

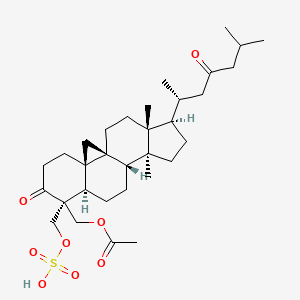

DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

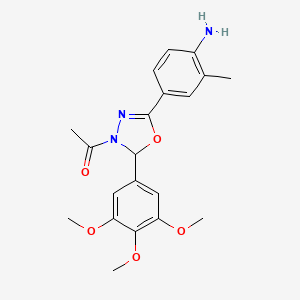

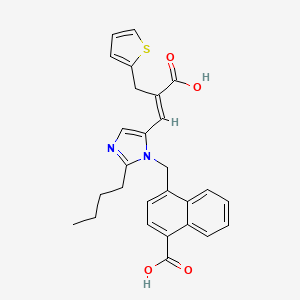

DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as DG(16:0/20:5) or diacylglycerol(36:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:0) pathway.

DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.

Scientific Research Applications

Application in NMR Spectroscopy

Pulsed magnetic field gradient (PFG) NMR is a technique for determining self-diffusion coefficients, D. Calibration with a sample of known D-value is essential for accuracy. Self-diffusion coefficients of water and solvents like cyclohexane, dioxane, dodecane, DMSO, tetradecane, and pentanol have been measured using 1H PFG NMR. This research is crucial for understanding the physics of molecular liquids (Holz, Heil, & Sacco, 2000).

Application in Nuclear Material Analysis

Delayed gamma-ray spectroscopy (DGS) can determine nuclear material composition by analyzing fission product gamma-ray peak intensities. For high-radioactivity nuclear materials (HRNM), shielding is necessary to manage detector overwhelm. This research involves optimizing a moderator system for a 252Cf neutron point source, highlighting the role of DG in nuclear safeguards verification (Rodriguez et al., 2019).

Application in Distributed Power Generation

Distributed generation (DG) is significant in the electric power sector. DG technologies, their types, and operating technologies have been surveyed. This research provides insights into DG's operational constraints and benefits, changing how electric power systems operate (El-Khattam & Salama, 2004).

Application in Laser Technology

Dammann gratings (DGs) are used in laser beam splitting and optical coupling. Research on DG based on an all-dielectric metasurface shows promise for applications in laser technology and optical information processing. The DG produces a diffraction spot array, showing high efficiency and wide waveband performance (Zheng et al., 2022).

Application in Genetic Algorithm Optimization

The application of genetic algorithms for optimal placement of DG in distributed power systems showcases the intersection of computer science and power engineering. This research addresses the need for precise calculation methods for the size and placement of DGs, reflecting the complexity of modern power systems (Vivek, Akanksha, & Mahapatra, 2011).

Application in Earth and Atmospheric Sciences

Hyperspectral wavebands are crucial in studying vegetation and agricultural crops. Research has established optimal bands in the 400–2500 nm spectral range for characterizing and classifying vegetation and crops. High accuracies in classification demonstrate the effectiveness of hyperspectral narrowbands, offering significant improvements over traditional imaging methods (Thenkabail et al., 2004).

properties

Product Name |

DG(16:0/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) |

|---|---|

Molecular Formula |

C39H66O5 |

Molecular Weight |

614.9 g/mol |

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,26,28,37,40H,3-4,6,8-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3/b7-5-,13-11-,18-17-,22-20-,28-26-/t37-/m0/s1 |

InChI Key |

WLYFADQAJKNNQG-DEWGQWFUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)